Enantiomer-Specific PPARγ Ligand Activity: 13(S)-HODE is a PPARγ Ligand, 13(R)-HODE is Not
In Caco-2 colorectal cancer cells, 13(S)-HODE acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), whereas 13(R)-HODE does not. The apoptotic effect of 13(S)-HODE was reduced in the presence of a specific PPARγ antagonist, confirming the receptor's involvement [1]. In contrast, 13(R)-HODE exerts its effects via BLT receptor signaling, activating ERK and CREB pathways and increasing PGE2 synthesis [1].
| Evidence Dimension | PPARγ Ligand Activity |
|---|---|
| Target Compound Data | No PPARγ ligand activity; signals via BLT receptors to activate ERK/CREB pathways [1] |
| Comparator Or Baseline | 13(S)-HODE: Functions as PPARγ ligand; induces apoptosis that is blocked by PPARγ antagonist [1] |
| Quantified Difference | Opposite effects on cell growth and DNA synthesis; 13(S)-HODE decreases, 13(R)-HODE increases cell growth and DNA synthesis in absence of FBS [1] |
| Conditions | Non-differentiated Caco-2 colorectal cancer cell line, ±10% FBS [1] |
Why This Matters
This stark enantiomer-dependent receptor selectivity dictates that studies investigating PPARγ-mediated lipid signaling or apoptosis require the pure (S)-enantiomer, while studies of BLT receptor-driven proliferative signaling require the pure (R)-enantiomer.
- [1] Cabral, M., et al. (2014). Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. American Journal of Physiology-Gastrointestinal and Liver Physiology, 307(6), G664-G671. View Source
